molecular formula C8H10O2 B13454132 5-Oxospiro[3.3]heptane-2-carbaldehyde

5-Oxospiro[3.3]heptane-2-carbaldehyde

Cat. No.: B13454132
M. Wt: 138.16 g/mol
InChI Key: MKDLXEAYGXTEPQ-UHFFFAOYSA-N
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Description

5-Oxospiro[3.3]heptane-2-carbaldehyde: is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxospiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic core followed by functionalization to introduce the aldehyde group. One common method involves the cyclization of appropriate precursors under basic conditions, followed by oxidation to form the aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Oxospiro[3.3]heptane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Functionalization of the spirocyclic core with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-Oxospiro[3.3]heptane-2-carbaldehyde is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials .

Biology and Medicine: The spirocyclic structure of this compound makes it a valuable scaffold in drug design. It has been incorporated into various bioactive molecules to enhance their stability and bioavailability .

Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxospiro[3.3]heptane-2-carbaldehyde depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of benzene and interacting with biological targets in a similar manner . The spirocyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of the compound for its molecular targets.

Comparison with Similar Compounds

Uniqueness: 5-Oxospiro[3.3]heptane-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and applications in various fields. Its spirocyclic structure also provides a distinct advantage in terms of stability and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

7-oxospiro[3.3]heptane-2-carbaldehyde

InChI

InChI=1S/C8H10O2/c9-5-6-3-8(4-6)2-1-7(8)10/h5-6H,1-4H2

InChI Key

MKDLXEAYGXTEPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)C=O

Origin of Product

United States

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